Sodium 4-methylbenzenesulfonate

Beschreibung

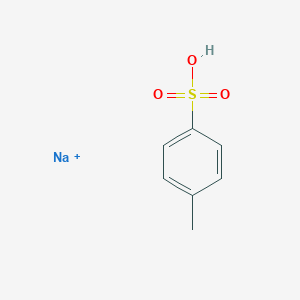

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGISUBCHHTDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042415 | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES | |

CAS No. |

657-84-1, 12068-03-0 | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylbenzenesulfonate (B104242), also known as sodium tosylate or sodium p-toluenesulfonate, is a versatile organic salt with the chemical formula C₇H₇NaO₃S.[1][2] It is a white, water-soluble solid commonly supplied as a crystalline powder.[1][3] This compound serves as a crucial intermediate and reagent in a wide array of chemical applications, ranging from its use as a hydrotrope in detergent formulations to its role as a catalyst and a key building block in the synthesis of pharmaceuticals.[1][4][5] Its stability and reactivity make it an important tool for chemists in both industrial and academic settings. This technical guide provides a comprehensive overview of the chemical properties of sodium 4-methylbenzenesulfonate, including detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

This compound is characterized by a benzene (B151609) ring substituted with a methyl group and a sulfonate group, with a sodium counter-ion.[3] This structure imparts both hydrophilic and hydrophobic properties to the molecule, underpinning its utility as a hydrotrope. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₇NaO₃S | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White crystalline powder or flakes | [1][3] |

| Melting Point | >300 °C | [6] |

| Boiling Point | Not applicable (decomposes) | |

| Density | 1.55 g/cm³ (at 20 °C) | [1] |

| Solubility in Water | 670 g/L at 20°C, 2600 g/L at 80°C | [1] |

| Solubility in Organic Solvents | Soluble in methanol, slightly soluble in ethanol (B145695) (2.5%), and most other organic solvents. | [1][6] |

| pH of 20g/L solution | 8-10 | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [6] |

Synthesis and Purification

The most common method for the synthesis of this compound involves the sulfonation of toluene (B28343) followed by neutralization with a sodium base.[3][7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure described by Cason & Rapoport (1950).[6]

Materials:

-

Toluene (11 mL, 9.3 g)

-

Concentrated sulfuric acid (10 mL, 18.5 g)

-

Deionized water (dH₂O)

-

Sodium chloride (NaCl)

-

Ethanol

-

Decolorizing carbon (optional)

Procedure:

-

In a 125 mL round-bottom flask equipped with an air condenser, combine 11 mL of toluene and 10 mL of concentrated sulfuric acid.

-

Heat the mixture in a boiling water bath with frequent stirring for approximately 30 minutes, or until the solution becomes homogeneous, indicating the completion of the sulfonation reaction.[6]

-

Carefully and slowly pour the hot reaction mixture into a beaker containing 75 mL of deionized water while stirring.

-

Add 25 g of finely ground sodium chloride to the diluted solution. Cover the beaker with a watch glass and heat until all the salt has dissolved.[6]

-

Filter the hot solution by gravity to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to induce crystallization of sodium p-toluenesulfonate. Scratching the inner walls of the beaker with a glass stirring rod may be necessary to initiate crystallization.[6]

-

Collect the crystals by suction filtration and wash the filter cake with 15-20 mL of cold ethanol.[6]

-

Dry the crystals on a watch glass over a steam bath or in a desiccator containing calcium chloride.[6]

Experimental Protocol: Recrystallization of this compound

For higher purity, the synthesized this compound can be recrystallized.[6]

Materials:

-

Crude this compound

-

Deionized water (dH₂O)

-

Sodium chloride (NaCl)

-

Decolorizing carbon

Procedure:

-

Dissolve the impure sodium p-toluenesulfonate in 30 mL of deionized water in a beaker.

-

Add 10 g of sodium chloride and heat the mixture with stirring to dissolve the solid. Add a small amount of additional deionized water if necessary to achieve complete dissolution.[6]

-

Add approximately 0.5 g of decolorizing carbon to the hot solution and stir for a few minutes.

-

Filter the hot solution by gravity, rinsing the filter paper with a minimal amount of hot deionized water.

-

Concentrate the clear filtrate by boiling until the volume is reduced to approximately 30-35 mL.

-

Allow the solution to cool to room temperature to form crystals.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry as previously described. The expected product is sodium p-toluenesulfonate dihydrate, with a yield of 6-8 g.[6]

Synthesis Workflow

References

- 1. Sciencemadness Discussion Board - Toluene --> Sodium Tosylate --> p-cresol - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. CN105906481A - P-cresol preparation method and equipment - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 7. chemcess.com [chemcess.com]

A Comprehensive Technical Guide to the Physical Properties of Sodium p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of sodium p-toluenesulfonate (Na-pTS), a compound of significant interest in organic synthesis, catalysis, and pharmaceutical sciences. This document consolidates key quantitative data, outlines detailed experimental methodologies for property determination, and illustrates the logical interplay of these characteristics.

Core Physical Properties

Sodium p-toluenesulfonate is an organic salt that typically appears as a white to off-white crystalline powder or flakes.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The compound's stability is generally good, though it is incompatible with strong oxidizing agents.[1][3] It is available in both anhydrous and hydrated forms, which can influence its physical properties.[2]

Quantitative Physical Data

The physical properties of sodium p-toluenesulfonate are summarized in the table below. It is important to note that variations in reported values may be attributed to the presence of moisture (hydrated vs. anhydrous forms) and the purity of the sample.

| Physical Property | Value | Notes | Source(s) |

| Molecular Formula | C₇H₇NaO₃S | [4][5] | |

| Molecular Weight | 194.18 g/mol | [4][5] | |

| Melting Point | >300 °C | For the hydrated form. | [3][6][7] |

| 106-107 °C | For the anhydrous form. | [8][9] | |

| Boiling Point | 140 °C at 20 mmHg | [3][8] | |

| 400 °C at 101.325 kPa | [6][7] | ||

| Density | 1.55 g/cm³ at 20 °C | [2][3][8] | |

| Solubility in Water | 818 g/L | General solubility. | [3] |

| 670 g/L at 20 °C | Temperature-dependent. | [2] | |

| 2600 g/L at 80 °C | Temperature-dependent. | [2] | |

| Solubility in Organic Solvents | Soluble in methanol. | [2] | |

| Slightly soluble in most organic solvents. | [2] | ||

| Low solubility in ethanol (B145695) (max 2.5%). | [3][6] | ||

| Appearance | White crystalline powder or flakes. | [1][2][4] | |

| Hygroscopicity | Hygroscopic | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physical properties. While specific protocols for sodium p-toluenesulfonate are not always published in detail, the following sections describe standardized methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sodium p-toluenesulfonate is packed into a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3][4]

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point.[3] The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for thermal equilibrium.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[3][10] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11]

Methodology:

-

System Preparation: An excess amount of sodium p-toluenesulfonate is added to a known volume of the solvent (e.g., distilled water, ethanol) in a sealed, thermostatted container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[9][12]

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a filtered syringe to prevent the transfer of solid particles.

-

Concentration Analysis: The concentration of sodium p-toluenesulfonate in the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11] The solubility is then expressed as mass per unit volume (e.g., g/L).

Density Determination (Liquid Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid like a crystalline powder.

Methodology:

-

Mass Measurement: The mass of a sample of dry sodium p-toluenesulfonate is accurately measured using an analytical balance.[6]

-

Initial Volume Measurement: A non-reactive liquid in which the solid is insoluble (e.g., a saturated solution of sodium p-toluenesulfonate in water to prevent further dissolution, or a non-polar solvent) is placed in a graduated cylinder, and the initial volume is recorded.[7]

-

Volume Displacement: The weighed solid is carefully added to the liquid in the graduated cylinder, ensuring no loss of material. The new volume is recorded.[7]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels.[7] The density is then calculated by dividing the mass of the solid by its determined volume.[6]

Crystal Structure Determination (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a powerful technique for determining the crystal structure of a polycrystalline solid.

Methodology:

-

Sample Preparation: A fine, homogenous powder of sodium p-toluenesulfonate is prepared and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[13]

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline phase of sodium p-toluenesulfonate.

-

Structure Solution and Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters. The crystal structure can then be solved and refined using computational methods, such as the Rietveld refinement, which compares the experimental pattern to a calculated pattern based on a structural model.[13][14]

Interrelation of Physical Properties

The physical properties of a compound are not independent but are logically interconnected. The crystal structure, for instance, dictates the strength of the intermolecular forces, which in turn influences properties like melting point and solubility.

References

- 1. pennwest.edu [pennwest.edu]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. wjec.co.uk [wjec.co.uk]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. covalentmetrology.com [covalentmetrology.com]

- 14. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Synthesis of Sodium 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for sodium 4-methylbenzenesulfonate (B104242), a compound of significant interest in organic synthesis and various industrial applications. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic routes and workflows.

Introduction

Sodium 4-methylbenzenesulfonate, also known as sodium p-toluenesulfonate or sodium tosylate, is a white, water-soluble organic salt. It serves as a versatile reagent and intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals. Its hydrotropic properties also make it a valuable component in detergent formulations. This guide focuses on the prevalent laboratory and industrial methods for its preparation.

Primary Synthesis Pathway: Sulfonation of Toluene (B28343) followed by Neutralization

The most common method for synthesizing this compound involves the electrophilic aromatic substitution of toluene with a sulfonating agent, followed by neutralization of the resulting p-toluenesulfonic acid.

The overall reaction is a two-step process:

-

Sulfonation of Toluene: Toluene reacts with concentrated sulfuric acid or oleum. The methyl group of toluene is an ortho-, para-director, with the para-product being the major isomer due to reduced steric hindrance.

-

Neutralization: The resulting p-toluenesulfonic acid is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the sodium salt. Alternatively, the sodium salt can be precipitated from the reaction mixture by the addition of a saturated sodium chloride solution ("salting out").

Signaling Pathway of Toluene Sulfonation

The sulfonation of toluene is a classic example of an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which is either present in fuming sulfuric acid (oleum) or generated in situ from concentrated sulfuric acid.

Experimental Protocols

This protocol details the synthesis of p-toluenesulfonic acid and its subsequent conversion to the sodium salt via salting out.[1]

Materials:

-

Toluene (C₇H₈)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated Sodium Chloride (NaCl) solution

-

Cold ethanol

Equipment:

-

125 mL round-bottom flask

-

Air condenser

-

Boiling water bath

-

Beaker

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

To a 125 mL round-bottom flask, add 11 mL (9.3 g) of toluene and 10 mL (18.5 g) of concentrated sulfuric acid.

-

Fit the flask with an air condenser and heat the mixture in a boiling water bath with frequent stirring for approximately 30 minutes, or until the solution becomes homogeneous.

-

Carefully and slowly pour the warm reaction mixture into a beaker containing 75 mL of deionized water while stirring.

-

Add 25 g of finely ground sodium chloride to the aqueous solution and heat until all the salt dissolves.

-

Filter the hot solution by gravity to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to crystallize the sodium p-toluenesulfonate. Scratching the inner walls of the beaker with a glass stirring rod can induce crystallization if necessary.

-

Collect the crystals by suction filtration and wash the filter cake with 15-20 mL of cold ethanol.

-

Dry the crystals on a watch glass over a steam bath or in a desiccator. The expected yield is 6-8 g of sodium p-toluenesulfonate dihydrate.

Purification:

If the product is discolored or contains a significant amount of sodium chloride, it can be recrystallized. Dissolve the impure product in 30 mL of deionized water, add 10 g of sodium chloride, and heat to dissolve. Add about 0.5 g of decolorizing carbon, stir, and filter the hot solution. Concentrate the filtrate to about 30-35 mL and cool to recrystallize.[1]

Experimental Workflow

References

Sodium 4-methylbenzenesulfonate: An In-depth Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylbenzenesulfonate (B104242), also commonly known as sodium p-toluenesulfonate (NaTS), is a versatile organic salt with the chemical formula CH₃C₆H₄SO₃Na.[1] It is a white, water-soluble solid produced from the neutralization of p-toluenesulfonic acid.[1] In the realm of scientific research, Sodium 4-methylbenzenesulfonate has garnered significant attention for its multifaceted applications, primarily stemming from its physicochemical properties. This technical guide provides a comprehensive overview of the core research uses of this compound, with a focus on its role as a hydrotropic agent, a supporting electrolyte in polymer synthesis, and as a catalyst in organic reactions. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate its practical application in a laboratory setting.

Core Research Applications

The research applications of this compound are diverse, ranging from enhancing the solubility of poorly soluble compounds to facilitating complex chemical transformations. The primary areas of its use in a research context are:

-

Hydrotropic Solubilization: Significantly increasing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) and other organic compounds.[2][3]

-

Polymer Chemistry: Acting as a supporting electrolyte and dopant in the electrochemical synthesis of conducting polymers, most notably polypyrrole.[4][5]

-

Organic Synthesis: Serving as a catalyst or phase transfer agent in various organic reactions, such as esterification and ether synthesis.[6][7]

-

Analytical Chemistry: Utilized in certain chromatographic techniques for the separation and identification of substances.

Hydrotropic Solubilization

One of the most prominent research applications of this compound is its function as a hydrotropic agent. Hydrotropes are a class of amphiphilic compounds that, at high concentrations, can significantly enhance the aqueous solubility of poorly soluble substances.[8][9] This property is of particular interest in pharmaceutical research for the formulation of poorly water-soluble drugs.

Mechanism of Hydrotropy

The exact mechanism of hydrotropic solubilization by this compound is a subject of ongoing research, but it is generally understood to involve the formation of molecular aggregates. Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like this compound are thought to form less structured, dynamic aggregates.[8][9] These aggregates can then encapsulate or interact with poorly soluble molecules, increasing their overall solubility in the aqueous medium. The proposed mechanisms include self-aggregation of the hydrotrope and complexation with the solute.[2]

Quantitative Data: Solubility Enhancement

The effectiveness of this compound as a hydrotropic agent is demonstrated by its ability to increase the solubility of various poorly soluble drugs. The following table summarizes the solubility enhancement of selected drugs in aqueous solutions of this compound.

| Drug | Intrinsic Aqueous Solubility (mg/mL) | Hydrotrope Concentration (M) | Observed Solubility (mg/mL) | Solubility Enhancement Factor | Reference |

| Ibuprofen (B1674241) | 0.021 | 1.0 | Data Not Available in Cited Txt | Significant Enhancement | [10] |

| Nifedipine (B1678770) | ~0.0056 (at pH 7) | 30% w/v Sodium Benzoate | 0.42 (at 25°C) | ~75 | [11][12] |

| Carbamazepine (B1668303) | ~0.113 (at 25°C) | Not Specified | Enhanced Solubility | Not Specified | [13] |

Note: Direct quantitative data for the solubility of ibuprofen and carbamazepine in sodium p-toluenesulfonate solutions was not available in the provided search results. The table indicates that solubility is enhanced, and for nifedipine, data for a similar hydrotrope (sodium benzoate) is provided for illustrative purposes.

Experimental Protocol: Determination of Hydrotropic Solubilization

This protocol outlines a general method for quantifying the increase in solubility of a poorly soluble drug in the presence of this compound.

Materials:

-

Poorly soluble drug powder

-

This compound

-

Distilled or deionized water

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at different molar concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) in volumetric flasks.

-

Equilibrium Solubility Determination:

-

Add an excess amount of the poorly soluble drug powder to each hydrotrope solution and a control (distilled water).

-

Seal the flasks and place them on a mechanical shaker or use a magnetic stirrer to agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the suspensions to stand undisturbed for a short period to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved drug particles.

-

-

Analysis:

-

Dilute the filtered samples appropriately with a suitable solvent.

-

Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or an HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of the drug in each hydrotrope concentration and in water.

-

Determine the solubility enhancement factor for each hydrotrope concentration by dividing the solubility of the drug in the hydrotrope solution by its solubility in water.

-

Supporting Electrolyte in Polypyrrole Synthesis

This compound is widely used as a supporting electrolyte and dopant in the electrochemical polymerization of pyrrole (B145914) to form conductive polypyrrole (PPy) films.[4][5] The tosylate anion acts as a charge-compensating dopant, which is incorporated into the polymer matrix during its formation, contributing to the overall conductivity and stability of the resulting polymer.

Experimental Protocol: Electrochemical Synthesis of Polypyrrole

This protocol describes the electrochemical synthesis of a polypyrrole film on a stainless steel electrode using this compound as the supporting electrolyte.[4]

Materials:

-

Pyrrole (freshly distilled)

-

This compound (NaTS)

-

Deionized water

-

Electrochemical cell

-

Potentiostat/Galvanostat

-

Working electrode (e.g., stainless steel plate)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum sheet)

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M aqueous solution of pyrrole and a 0.1 M aqueous solution of this compound.

-

Electrochemical Cell Setup:

-

Assemble the electrochemical cell with the working, reference, and counter electrodes.

-

Pour the electrolyte solution containing both pyrrole and NaTS into the cell.

-

-

Electropolymerization:

-

Connect the electrodes to the potentiostat.

-

Apply a constant polymerization potential of 0.8 V (vs. SCE) to the working electrode for a specified duration (e.g., 5000 seconds) to grow the polypyrrole film.[4]

-

-

Post-Synthesis Treatment:

-

After polymerization, disconnect the potentiostat and carefully remove the working electrode from the cell.

-

Rinse the polypyrrole-coated electrode with deionized water to remove any residual monomer and electrolyte.

-

Allow the film to dry at room temperature.

-

-

Characterization:

-

The synthesized polypyrrole film can be characterized using various techniques such as:

-

Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the film.

-

Scanning Electron Microscopy (SEM): To examine the surface morphology.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Four-point probe method: To measure the electrical conductivity of the film.

-

-

Catalyst in Organic Synthesis

This compound and its acidic form, p-toluenesulfonic acid (p-TSA), are utilized as catalysts in a variety of organic reactions. While p-TSA is a strong organic acid catalyst, the sodium salt can be used in reactions where a milder acidic character is desired or in phase-transfer catalysis.

Esterification

p-Toluenesulfonic acid is a common acid catalyst for Fischer esterification. The reaction involves the condensation of a carboxylic acid and an alcohol.

References

- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Solubility of drugs in aqueous solutions. Part 4. Drug solubility by the dilute approximation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]

- 11. Hydrotropic solubilization of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Sodium p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium p-toluenesulfonate (also known as sodium tosylate) in various organic solvents. This information is critical for its application in organic synthesis, formulation development, and purification processes. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Units | Citation |

| Methanol | Not Specified | Soluble | Qualitative | [2][3] |

| Ethanol | Not Specified | Slightly Soluble | Qualitative | [2][3] |

| Ethanol | Not Specified | ~2.5 (maximum) | % (w/w or w/v not specified) | [4][5] |

| Diethyl Ether | Not Specified | Insoluble | Qualitative | [4][5] |

| Acetonitrile | Not Specified | Insoluble | Qualitative | [6] |

Note: The term "soluble" is qualitative. For practical applications, quantitative determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solids in liquids.

Isothermal Gravimetric Method (Shake-Flask)

The isothermal gravimetric method, often referred to as the shake-flask method, is a reliable and widely used technique for determining equilibrium solubility.[7] It involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Apparatus:

-

Sodium p-toluenesulfonate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (chemically inert, e.g., PTFE)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of sodium p-toluenesulfonate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid.[8] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a chemically inert syringe filter to remove all undissolved solid particles. This step is critical to prevent residual solids from artificially inflating the measured solubility.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the clear filtrate into the dish.

-

Drying and Weighing: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium p-toluenesulfonate (e.g., 110°C).[4][5] Continue drying until a constant weight is achieved.

-

Calculation: The solubility can be calculated as the mass of the dried solute per volume or mass of the solvent used.

Polythermal Method

The polythermal method is a dynamic approach where the dissolution of a solid in a solvent is observed while the temperature is changed at a constant rate.[9][10] This method is particularly useful for determining the temperature-dependent solubility profile.

Materials and Apparatus:

-

Sodium p-toluenesulfonate

-

Organic solvent of interest

-

Jacketed glass vessel with a stirrer

-

Circulating bath with programmable temperature control

-

In-situ monitoring probe (e.g., turbidity probe, Focused Beam Reflectance Measurement (FBRM)) or a means for visual observation.

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a solution of known concentration by dissolving a precisely weighed amount of sodium p-toluenesulfonate in a known mass of the solvent. The initial concentration should be such that the solute is fully dissolved at an elevated temperature.

-

Cooling Cycle: While stirring continuously, cool the solution at a constant, slow rate (e.g., 0.1-0.5 °C/min).[11]

-

Detection of Nucleation: Monitor the solution for the first appearance of crystals. This can be done visually as the point where the solution becomes cloudy (the cloud point) or more accurately using an in-situ probe that detects the formation of solid particles.[10] The temperature at which nucleation is first detected is recorded.

-

Heating Cycle: After nucleation, heat the solution at the same constant rate.

-

Detection of Dissolution: Observe the temperature at which the last crystals dissolve. This is the saturation temperature for that specific concentration.[11]

-

Data Collection: Repeat the cooling and heating cycles several times to ensure reproducibility. The experiment can be repeated with different initial concentrations to generate a solubility curve over a range of temperatures.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal (shake-flask) method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. guidechem.com [guidechem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Sodium P-toluenesulfonate [kmchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]

- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. future4200.com [future4200.com]

In-Depth Technical Guide to Sodium p-Toluenesulfonate (CAS 657-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, mechanisms, and applications of Sodium p-toluenesulfonate (CAS 657-84-1), a versatile organic salt. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the physicochemical properties of Sodium p-toluenesulfonate, its primary uses as a hydrotrope, supporting electrolyte, and a reagent in organic synthesis, particularly in the pharmaceutical industry. Detailed experimental protocols for its key applications are provided, along with a discussion on its toxicological profile and lack of direct involvement in specific cellular signaling pathways.

Chemical and Physical Properties

Sodium p-toluenesulfonate, also known as sodium tosylate, is a white, water-soluble solid. It is the sodium salt of p-toluenesulfonic acid.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 657-84-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| Synonyms | Sodium tosylate, 4-Methylbenzenesulfonic acid sodium salt, p-Toluenesulfonic acid sodium salt | [1][2][3][7][11][14][18] |

| Appearance | White to off-white powder or crystalline solid | [1][2][4][5] |

Structural and Molecular Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NaO₃S | [1][2][6][11] |

| Molecular Weight | 194.18 g/mol | [1][2][6][8][10][11][14][15][16] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | [1][3][8][12][15][18] |

| InChI Key | KVCGISUBCHHTDD-UHFFFAOYSA-M | [7][8][14][15] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | >300 °C | [2][4][10][11] |

| Boiling Point | 140 °C at 20 mmHg (decomposes) | [1][2] |

| Density | 1.55 g/cm³ (at 20 °C) | [2][4][10][11] |

| Solubility in Water | 818 g/L | [2][4][10] |

| pKa | 6.59 (at 20 °C) | [2][4][5] |

| Flash Point | 500 °C | [2][4][6][10][15] |

| Vapor Pressure | <1 hPa (at 20 °C) | [2][4][6][10] |

Applications and Uses

Sodium p-toluenesulfonate has a range of applications stemming from its chemical properties.

Hydrotrope in Detergent Formulations

A primary industrial application of Sodium p-toluenesulfonate is as a hydrotrope. Hydrotropes are compounds that increase the solubility of sparingly soluble organic substances in water. In liquid and powdered detergents, it acts as a solubilizing agent, anti-caking agent, and viscosity modifier, improving the stability and performance of the formulation.[11]

The mechanism of hydrotropy involves the self-aggregation of hydrotrope molecules in solution, which can then form structures that encapsulate or otherwise interact with insoluble compounds, increasing their apparent water solubility.[2][3][4]

Supporting Electrolyte in Electrochemistry

Sodium p-toluenesulfonate is commonly used as a supporting electrolyte in the electrochemical synthesis of conductive polymers, most notably polypyrrole.[8][10] In this role, it provides conductivity to the solution and acts as the dopant anion that gets incorporated into the polymer backbone during electropolymerization, which is crucial for the final electronic properties of the material.

Reagent and Intermediate in Organic and Pharmaceutical Synthesis

Sodium p-toluenesulfonate and its parent acid, p-toluenesulfonic acid, are widely used in organic synthesis. The tosylate group is an excellent leaving group, making tosylates useful intermediates in nucleophilic substitution reactions.

In the pharmaceutical industry, it is used in the synthesis of several active pharmaceutical ingredients (APIs), including antibiotics like doxycycline (B596269) and amoxicillin (B794), where it is often used to form a salt of an intermediate to facilitate purification or subsequent reaction steps.[1][9][11]

Experimental Protocols

Preparation of Sodium p-toluenesulfonate

This protocol describes a laboratory-scale synthesis of Sodium p-toluenesulfonate from toluene (B28343) and sulfuric acid.[10]

Materials:

-

Toluene (9.3 g, 11 mL)

-

Concentrated sulfuric acid (18.5 g, 10 mL)

-

Deionized water (75 mL)

-

Sodium chloride (25 g)

-

Ethanol (cold, 15-20 mL)

Procedure:

-

To a 125 mL round-bottom flask equipped with a condenser, add toluene and concentrated sulfuric acid.

-

Heat the mixture in a boiling water bath with stirring for approximately 30 minutes, or until the solution becomes homogeneous.

-

Slowly pour the warm reaction mixture into a beaker containing 75 mL of deionized water with stirring.

-

Add 25 g of ground sodium chloride to the beaker and heat until all the salt dissolves.

-

Filter the hot solution by gravity to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to crystallize the Sodium p-toluenesulfonate. Scratching the inner walls of the beaker with a glass rod can induce crystallization.

-

Collect the crystals by suction filtration and wash the filter cake with 15-20 mL of cold ethanol.

-

Dry the crystals on a watch glass over a steam bath or in a desiccator.

Electrochemical Deposition of Polypyrrole with Sodium p-toluenesulfonate as a Supporting Electrolyte

This protocol outlines a typical procedure for the electrochemical deposition of a polypyrrole film.[7]

Materials:

-

Pyrrole (B145914) (0.1 M)

-

Sodium p-toluenesulfonate (0.1 M)

-

Deionized water

-

Working electrode (e.g., stainless steel, ITO-coated glass)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum sheet)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an aqueous solution containing 0.1 M pyrrole and 0.1 M Sodium p-toluenesulfonate.

-

Set up a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the prepared solution.

-

Connect the electrodes to a potentiostat.

-

Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) to the working electrode for a specified time (e.g., 5000 seconds) to grow the polypyrrole film. The film will deposit on the surface of the working electrode.

-

After deposition, remove the working electrode from the cell, rinse it thoroughly with deionized water to remove any unreacted monomer and electrolyte, and let it dry at room temperature.

Use in Pharmaceutical Synthesis: Doxycycline Intermediate Preparation

Sodium p-toluenesulfonate is involved in the synthesis of the antibiotic doxycycline. A p-toluenesulfonate salt of an 11-alpha-chlorodeoxyoxytetracycline intermediate is prepared and then reduced to form a doxycycline p-toluenesulfonate solution.[1]

General Workflow:

-

An 11-alpha-chloromethyloxytetracycline p-toluenesulfonate intermediate is dispersed in a suitable solvent system (e.g., tetrahydrofuran/water).

-

A reducing agent, such as sodium trimethoxyborohydride, is added in a controlled manner to the reaction mixture.

-

The reaction is stirred for several hours to yield a solution of doxycycline p-toluenesulfonate.

-

This solution then undergoes further reaction steps, such as salt exchange and purification, to eventually yield doxycycline hydrochloride.

Visualization of Experimental Workflow

Below is a generalized workflow for the electrochemical deposition of polypyrrole using Sodium p-toluenesulfonate.

Caption: Workflow for Electrochemical Deposition of Polypyrrole.

Biological Activity and Toxicology

Toxicological Profile

Sodium p-toluenesulfonate generally exhibits low acute toxicity. Toxicological data for representative toluenesulfonates indicate a low order of toxicity by various routes of exposure. It is not considered to be genotoxic, carcinogenic, or a developmental/reproductive toxin.[1][5]

-

Oral LD50 (mouse): 1700 mg/kg[1]

Signaling Pathways

There is no substantial evidence to suggest that Sodium p-toluenesulfonate is directly involved in specific cellular signaling pathways. Its biological effects are largely attributed to its physicochemical properties. As a sulfonate salt and surfactant-like molecule, high concentrations may lead to non-specific effects such as cell membrane disruption or an imbalance in cellular ion concentrations.[1] A study on a related compound, para-toluenesulfonamide, showed effects on the Akt/mTOR signaling pathway in cancer cells; however, these findings cannot be directly extrapolated to Sodium p-toluenesulfonate.

Conclusion

Sodium p-toluenesulfonate (CAS 657-84-1) is a commercially important and synthetically useful organic salt with well-defined properties and applications. Its role as a hydrotrope in the detergent industry, a supporting electrolyte in the synthesis of conducting polymers, and as an intermediate in the manufacture of pharmaceuticals underscores its versatility. The experimental protocols provided in this guide offer a starting point for its practical application in a laboratory setting. While it has a favorable toxicological profile for its intended uses, appropriate safety precautions should be observed, particularly concerning skin and eye contact. Current scientific literature does not support a role for Sodium p-toluenesulfonate in specific biological signaling pathways.

References

- 1. CN113248397B - Preparation method of doxycycline hydrochloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant (C(12)E(6)) Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eijppr.com [eijppr.com]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2011158133A1 - Improved process for preparing amoxicillin sodium - Google Patents [patents.google.com]

- 10. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]

- 11. CN110551144B - Preparation method of amoxicillin - Google Patents [patents.google.com]

- 12. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis and antibacterial activity of doxycycline neoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN110872166A - Method for recovering p-toluenesulfonic acid from doxycycline dehydration wastewater - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Sodium p-Toluenesulfonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of sodium p-toluenesulfonate (CAS No. 657-84-1) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical Identification and Properties

Sodium p-toluenesulfonate is an organic sodium salt that is the sodium salt of p-toluenesulfonic acid. It is a white, water-soluble solid.[1] It is commonly used as a hydrotrope, a compound that enhances the solubility of sparingly soluble substances in water.[2] In the pharmaceutical industry, it finds application in the synthesis of various drugs, including doxycycline, naproxen, amoxicillin, and cefadroxil (B1668780) intermediates.[3]

Synonyms: Sodium 4-methylbenzenesulfonate, Sodium tosylate, p-Toluenesulfonic acid sodium salt.[4][5]

Hazard Identification and GHS Classification

Sodium p-toluenesulfonate is considered a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification Summary:

-

Acute Toxicity, Oral: May be harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[2]

-

Sensitization, Skin: May cause an allergic skin reaction.[6]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[6]

-

Carcinogenicity: Suspected of causing cancer.[6]

-

Acute Toxicity, Inhalation: Harmful if inhaled.[6]

Fine dust dispersed in air may ignite, and dust clouds can form explosive mixtures with air.[4][7] Combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for sodium p-toluenesulfonate.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₇H₇NaO₃S | [8] |

| Molecular Weight | 194.18 g/mol | [3][9] |

| Appearance | White to off-white powder or crystals | [9][10] |

| Melting Point | >300 °C | [3][9] |

| Boiling Point | 140 °C at 20 mm Hg | [9] |

| Flash Point | 500 °C (closed cup) | [2][9] |

| Density | 1.55 g/cm³ at 20 °C | [3][9] |

| Water Solubility | Soluble (67 g/L at 20°C, 260 g/L at 80°C) | [3] |

| log Pow | -3.18 | [7] |

| Toxicological Data | ||

| LD50 (Oral, Rat) | >2000 mg/kg bw | |

| LDLo (Oral, Rat) | 12 g/kg | [11] |

| LD50 (Intravenous, Mouse) | 1700 mg/kg | [4] |

| NOAEL (Oral, Rat, 28-day) | 300 mg/kg bw/day | [12] |

| NOAEL (Reproductive, Rat) | 1000 mg/kg bw/day | [12] |

Experimental Protocols Overview

The toxicological data presented in this guide are derived from standardized studies. While detailed experimental protocols are extensive, the following provides an overview of the methodologies.

-

Acute Oral Toxicity (LD50): These studies, typically following OECD Test Guideline 401, involve administering the substance in graduated doses to a group of experimental animals (e.g., rats).[12] The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested population.

-

Repeated Dose Oral Toxicity (NOAEL): In these studies (e.g., 28-day study following OECD Test Guideline 407), the substance is administered daily to animals in different dose groups for a specified duration.[12] At the end of the study, various parameters such as clinical signs, body weight, food consumption, hematology, clinical biochemistry, and histopathology are evaluated. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[12]

-

Reproductive/Developmental Toxicity Screening: These studies, such as those following OECD Test Guideline 421, are designed to provide initial information on the potential effects of a substance on reproductive performance and the development of offspring.[12] The substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[12]

Safe Handling and Storage

Engineering Controls:

-

Work with sodium p-toluenesulfonate should be conducted in a well-ventilated area.[8]

-

Use of a certified chemical fume hood is recommended, especially when handling large quantities or when dust generation is likely.[13]

-

Provide sufficient air exchange and/or exhaust in workrooms.[5]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][8]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate dust filter.[2][5]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Avoid formation of dust and aerosols.[8]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling.[8]

-

When using, do not eat, drink, or smoke.[5]

-

Keep away from heat, sparks, and open flames.[4]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[9]

Storage:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[7][8]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7][9]

-

Keep containers securely sealed and clearly labeled.[4]

First Aid Measures

-

Inhalation: If dust is inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release and Disposal

Spill Response:

-

Minor Spills:

-

Major Spills:

Disposal:

-

All waste must be handled in accordance with local, state, and federal regulations.[4]

-

Dispose of this chemical by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

-

Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[8]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[8]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of sodium p-toluenesulfonate in a laboratory setting.

References

- 1. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium p-toluenesulfonate 95 657-84-1 [sigmaaldrich.com]

- 3. Sodium P-toluenesulfonate [kmchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Cas 657-84-1,Sodium p-toluenesulfonate | lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sodium p-toluenesulfonate | CAS#:12068-03-0 | Chemsrc [chemsrc.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Technical Guide: Stability and Storage of Sodium 4-methylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Sodium 4-methylbenzenesulfonate (B104242) (also known as sodium p-toluenesulfonate or sodium tosylate). Adherence to these guidelines is critical for maintaining the compound's integrity, purity, and performance in research and development applications.

Physicochemical Properties

Sodium 4-methylbenzenesulfonate is a white, water-soluble solid.[1] Its fundamental properties are summarized below, providing a baseline for understanding its handling and storage requirements.

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3][4][5] |

| Molecular Formula | C₇H₇NaO₃S[6] |

| Molecular Weight | 194.19 g/mol [6] |

| Melting Point | >300°C[2][4][6] |

| Boiling Point | 400°C at 760 mmHg[2][6] |

| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene[2][4] |

Chemical Stability and Reactivity

General Stability: this compound is generally considered stable under recommended storage conditions.[3][4][6] However, its stability is contingent on controlling specific environmental factors.

Hygroscopicity: A primary stability concern is the compound's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][7] This can lead to clumping, degradation, and inaccuracies in weighing and solution preparation. When preparing solutions, it is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended.[7]

Incompatibilities: To prevent hazardous reactions and degradation, the compound must be stored away from:

Decomposition:

-

Thermal Decomposition: While the melting point is high, decomposition can occur at elevated temperatures or under fire conditions, emitting toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[6][8]

-

Chemical Decomposition: Heating the salt in the presence of a strong base can result in desulfonation, yielding p-cresol (B1678582) after acidic workup.[1]

Recommended Storage Conditions

Proper storage is paramount for preserving the chemical integrity of this compound. The recommendations vary based on whether the compound is in solid form or in solution.

| Form | Condition | Temperature | Duration | Atmosphere | Key Considerations |

| Solid | Long-Term | 4°C[6][7] | - | Under nitrogen, away from moisture[6][7] | Keep container tightly sealed in a cool, well-ventilated area.[6] |

| Solid | General | Store below +30°C[2][4][5] | - | - | Avoid direct sunlight and sources of ignition.[6] |

| Solid | Shipping | Room Temperature | < 2 weeks[6] | - | - |

| In Solvent | Long-Term | -80°C | Up to 6 months[6][7] | Stored under nitrogen, away from moisture[6][7] | Use freshly opened, non-hygroscopic solvents for preparation.[7] |

| In Solvent | Short-Term | -20°C | Up to 1 month[6][7] | Stored under nitrogen, away from moisture[6][7] | Use within one month to ensure stability.[7] |

Experimental Protocols for Stability Assessment

Generalized Protocol for Hygroscopicity Assessment:

-

Preparation: Dry the this compound sample in a vacuum oven at a specified temperature (e.g., 50°C) until a constant weight is achieved. This ensures the removal of any pre-existing moisture.

-

Initial Measurement: Accurately weigh the dried sample (W_initial) on an analytical balance.

-

Exposure: Place the weighed sample in a controlled humidity chamber set to a specific relative humidity (RH), for example, 75% RH.

-

Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly re-weigh it (W_t).

-

Data Analysis: Calculate the percentage of weight gain at each time point using the formula: Weight Gain (%) = [(W_t - W_initial) / W_initial] * 100.

Logical Framework for Ensuring Stability

The stability of this compound is directly influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors, their potential for causing degradation, and the corresponding storage strategies required to maintain the compound's integrity.

By understanding these relationships, researchers can proactively implement the correct storage and handling procedures, thereby ensuring the reliability and reproducibility of their experimental results.

References

- 1. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 2. nanotrun.com [nanotrun.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Sodium p-Toluenesulfonate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfonate (NaOTs) is a versatile and cost-effective organic salt that can function as a phase transfer catalyst (PTC) in a variety of biphasic organic reactions. Its utility is particularly notable in nucleophilic substitution reactions, such as the Williamson ether synthesis, where it facilitates the transfer of an anionic nucleophile from an aqueous phase to an organic phase to react with an organic substrate. This document provides detailed application notes and experimental protocols for the use of sodium p-toluenesulfonate as a phase transfer catalyst.

Phase transfer catalysis is a valuable technique in green chemistry as it can enhance reaction rates, improve yields, and often allows for the use of less hazardous solvents and milder reaction conditions. Sodium p-toluenesulfonate, being a readily available and stable solid, presents an attractive option for researchers in both academic and industrial settings.

Principle of Phase Transfer Catalysis

In a typical liquid-liquid phase transfer catalyzed reaction, the catalyst facilitates the movement of a reactant from one phase into another where the reaction occurs. In the case of the Williamson ether synthesis, a phenoxide or alkoxide ion, which is soluble in the aqueous phase, is transported into the organic phase containing the alkylating agent. The sodium cation of the p-toluenesulfonate is exchanged for a more lipophilic cation (often from the base used), or the sulfonate anion itself can form an ion pair with the reacting anion, effectively shuttling it across the phase boundary. This continuous transfer accelerates the reaction, which would otherwise be very slow due to the immiscibility of the reactants.

Applications in Organic Synthesis

The primary application of sodium p-toluenesulfonate as a phase transfer catalyst is in nucleophilic substitution reactions. A prominent example is the O-alkylation of phenols to synthesize aryl ethers, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide/phenoxide and a primary alkyl halide or sulfonate. When employing an aqueous solution of a base (e.g., sodium hydroxide) to deprotonate the phenol (B47542), a phase transfer catalyst like sodium p-toluenesulfonate is essential to transport the resulting phenoxide into the organic phase.

General Reaction Scheme:

Ar-OH + R-X + NaOH (aq) ---(Sodium p-toluenesulfonate, Organic Solvent)--> Ar-O-R + NaX + H₂O

Quantitative Data

The efficiency of sodium p-toluenesulfonate as a phase transfer catalyst can be evaluated by examining reaction yields and times under various conditions. The following table summarizes representative data for the Williamson ether synthesis of various substituted phenols with benzyl (B1604629) chloride, using sodium p-toluenesulfonate as the PTC.

| Entry | Phenol Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Benzyl chloride | Toluene (B28343) | 90 | 5 | 92 |

| 2 | 4-Methylphenol | Benzyl chloride | Toluene | 90 | 4 | 95 |

| 3 | 4-Chlorophenol | Benzyl chloride | Toluene | 90 | 6 | 88 |

| 4 | 4-Nitrophenol | Benzyl chloride | Toluene | 90 | 8 | 75 |

| 5 | Phenol | n-Butyl bromide | Toluene | 90 | 7 | 85 |

Experimental Protocols

Protocol 1: Synthesis of Benzyl Phenyl Ether via Williamson Ether Synthesis

This protocol provides a detailed procedure for the synthesis of benzyl phenyl ether from phenol and benzyl chloride using sodium p-toluenesulfonate as a phase transfer catalyst.

Materials:

-

Phenol (1.0 g, 10.6 mmol)

-

Benzyl chloride (1.35 g, 1.22 mL, 10.6 mmol)

-

Sodium hydroxide (B78521) (0.85 g, 21.2 mmol)

-

Sodium p-toluenesulfonate (0.21 g, 1.1 mmol, 10 mol%)

-

Toluene (20 mL)

-

Water (20 mL)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 g), sodium p-toluenesulfonate (0.21 g), and toluene (20 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (0.85 g) in water (20 mL). Add this aqueous solution to the reaction flask.

-

Addition of Alkylating Agent: Add benzyl chloride (1.22 mL) to the biphasic mixture.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude benzyl phenyl ether can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Visualizations

Caption: Workflow for the synthesis of ethers using sodium p-toluenesulfonate.

Caption: Mechanism of phase transfer catalysis with sodium p-toluenesulfonate.

Application Notes and Protocols: Sodium 4-methylbenzenesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylbenzenesulfonate (B104242), also known as sodium p-toluenesulfonate or sodium tosylate, is a versatile and cost-effective organic salt widely employed in a variety of organic synthesis protocols. Its utility stems from the properties of the tosylate group, which can function as an excellent leaving group, a catalyst in its acidic form, and a component of phase transfer catalysts. This document provides detailed application notes and experimental protocols for the use of sodium 4-methylbenzenesulfonate in key organic transformations, including nucleophilic substitution reactions and esterifications. The information presented is intended to guide researchers in the effective application of this reagent in their synthetic endeavors.

Key Applications

This compound and its derivatives are instrumental in several classes of organic reactions:

-

Nucleophilic Substitution Reactions: Alcohols can be converted to their corresponding tosylates, transforming the hydroxyl group into an excellent leaving group (OTs). This facilitates subsequent nucleophilic substitution reactions (S_N2) with a wide range of nucleophiles.

-

Esterification Reactions: The acidic form, p-toluenesulfonic acid (p-TsOH), is a widely used catalyst for the esterification of carboxylic acids with alcohols. While the sodium salt is not a direct catalyst, it can be used in protocols where the acid is generated in situ or under specific conditions.

-

Phase Transfer Catalysis: In biphasic reactions, this compound can act as a phase transfer catalyst, facilitating the transfer of reactants between the aqueous and organic phases, thereby accelerating the reaction rate.

-